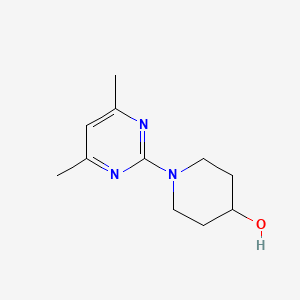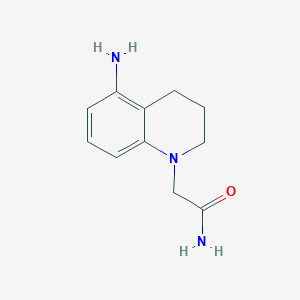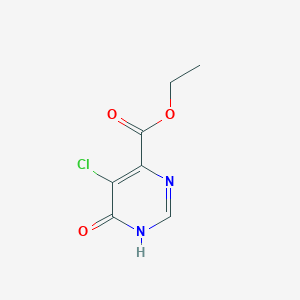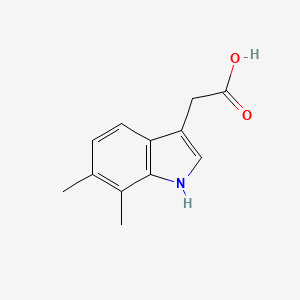
1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-ol is a chemical compound with the molecular formula C11H17N3O It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-ol typically involves the reaction of 4,6-dimethyl-2-chloropyrimidine with piperidin-4-ol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon or hydrogen gas can facilitate the reduction.
Substitution: Bases like sodium hydride or potassium carbonate are commonly used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-one: Similar structure but with a ketone group instead of a hydroxyl group.
1-(4,6-Dimethylpyrimidin-2-yl)piperidine: Lacks the hydroxyl group, making it less polar.
4-(4,6-Dimethylpyrimidin-2-yl)piperidine: Different substitution pattern on the piperidine ring.
Uniqueness
1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-ol is unique due to the presence of both the pyrimidine ring and the hydroxyl group on the piperidine ring. This combination imparts specific chemical properties and reactivity, making it valuable for various applications in medicinal chemistry and organic synthesis.
Eigenschaften
Molekularformel |
C11H17N3O |
|---|---|
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-ol |
InChI |
InChI=1S/C11H17N3O/c1-8-7-9(2)13-11(12-8)14-5-3-10(15)4-6-14/h7,10,15H,3-6H2,1-2H3 |
InChI-Schlüssel |
JFVVUTHALOPGMS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,7-Diazaspiro[4.4]nonane, 1-(3-pyridinyl)-](/img/structure/B11897604.png)




![2,2,2-Trifluoro-1-((3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethanone](/img/structure/B11897629.png)





